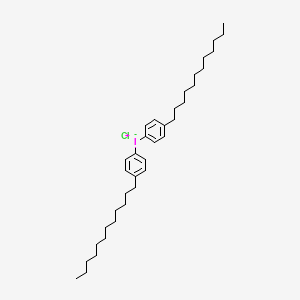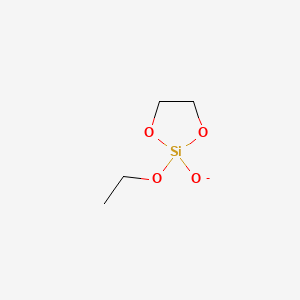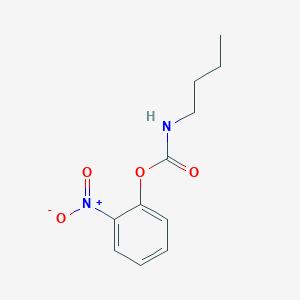
Carbamic acid, butyl-, nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, butyl-, nitrophenyl ester is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, butyl-, nitrophenyl ester can be synthesized through several methods. One common approach involves the reaction of butyl isocyanate with nitrophenol in the presence of a base. The reaction typically occurs under mild conditions and can be carried out in an organic solvent such as dichloromethane. The reaction mechanism involves the nucleophilic attack of the nitrophenol on the isocyanate group, leading to the formation of the carbamate ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts, such as tertiary amines, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, butyl-, nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce butyl carbamate and nitrophenol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbamate derivatives.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Butyl carbamate and nitrophenol.
Oxidation: Nitro and carbamate derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, butyl-, nitrophenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mechanism of Action
The mechanism of action of carbamic acid, butyl-, nitrophenyl ester involves the inhibition of enzymes through the formation of a covalent bond with the active site. The nitrophenyl group acts as a leaving group, allowing the carbamate moiety to form a stable bond with the enzyme. This inhibits the enzyme’s activity, leading to the desired biological effect. The molecular targets include enzymes such as acetylcholinesterase, which is crucial in nerve signal transmission.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, methyl-, nitrophenyl ester
- Carbamic acid, ethyl-, nitrophenyl ester
- Carbamic acid, propyl-, nitrophenyl ester
Uniqueness
Carbamic acid, butyl-, nitrophenyl ester is unique due to its specific butyl group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl counterparts. The butyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in different fields.
Properties
CAS No. |
143128-97-6 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(2-nitrophenyl) N-butylcarbamate |
InChI |
InChI=1S/C11H14N2O4/c1-2-3-8-12-11(14)17-10-7-5-4-6-9(10)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) |
InChI Key |
FPGPJURMMUYMCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)
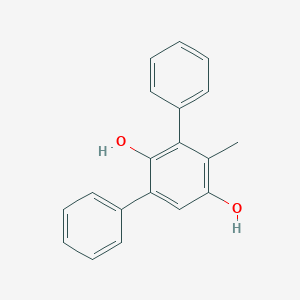
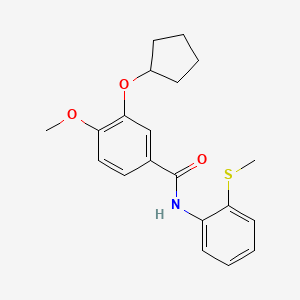
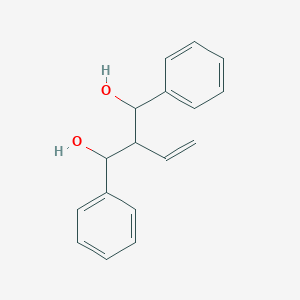
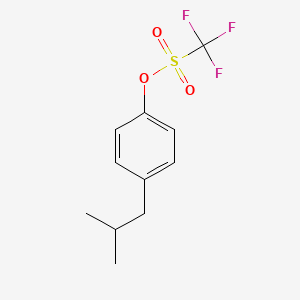

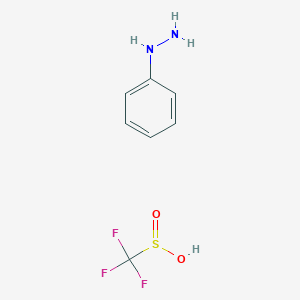
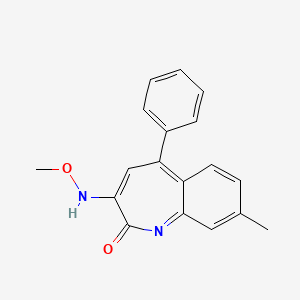
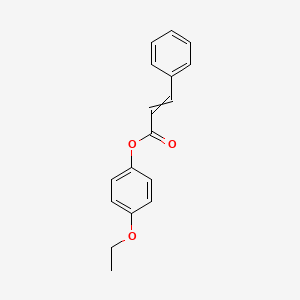
![Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-](/img/structure/B12548152.png)
![6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12548153.png)

